Bienvenue dans la boutique en ligne BenchChem!

Xanthohumol

Anti-proliferative activity Prostate cancer Prenylated flavonoids

Xanthohumol (XN) is the principal prenylated chalcone (C₂₁H₂₂O₅, MW 354.4) isolated from the female inflorescences of hops (Humulus lupulus L.), constituting 80–90% of total hop prenylflavonoids and 0.1–1% of hop cone dry weight. Unlike its spontaneous isomerization product isoxanthohumol (IX, a flavanone) or its downstream metabolite 8-prenylnaringenin (8-PN, a potent phytoestrogen), XN retains the open-ring chalcone scaffold that confers distinct pharmacological properties.

Molecular Formula C21H22O5
Molecular Weight 354.4 g/mol
CAS No. 569-83-5
Cat. No. B3025292
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameXanthohumol
CAS569-83-5
Synonyms1-(2,4-dihydroxy-6-methoxy-3-(3-methyl-2-butenyl)phenyl)-3-(4-hydroxyphenyl)-2-propen-1-one
desmethylxanthohumol
xanthohumol
Molecular FormulaC21H22O5
Molecular Weight354.4 g/mol
Structural Identifiers
SMILESCC(=CCC1=C(C(=C(C=C1O)OC)C(=O)C=CC2=CC=C(C=C2)O)O)C
InChIInChI=1S/C21H22O5/c1-13(2)4-10-16-18(24)12-19(26-3)20(21(16)25)17(23)11-7-14-5-8-15(22)9-6-14/h4-9,11-12,22,24-25H,10H2,1-3H3/b11-7+
InChIKeyORXQGKIUCDPEAJ-YRNVUSSQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Xanthohumol (CAS 569-83-5): A Prenylated Chalcone with Quantifiable Differentiation from Flavanone Isomers and Non-Prenylated Analogs


Xanthohumol (XN) is the principal prenylated chalcone (C₂₁H₂₂O₅, MW 354.4) isolated from the female inflorescences of hops (Humulus lupulus L.), constituting 80–90% of total hop prenylflavonoids and 0.1–1% of hop cone dry weight [1]. Unlike its spontaneous isomerization product isoxanthohumol (IX, a flavanone) or its downstream metabolite 8-prenylnaringenin (8-PN, a potent phytoestrogen), XN retains the open-ring chalcone scaffold that confers distinct pharmacological properties [2]. XN is insoluble in water but soluble in DMSO (≥70 mg/mL), ethanol, and ethyl acetate, and demonstrates chemical stability under standard storage conditions; however, it undergoes thermal and alkaline isomerization to IX during beer brewing, a stability consideration critical for procurement decisions [1].

Why Isoxanthohumol or 8-Prenylnaringenin Cannot Substitute for Xanthohumol in Research and Industrial Applications


Substituting xanthohumol (XN) with its structurally similar flavanone isomer isoxanthohumol (IX) or the phytoestrogen 8-prenylnaringenin (8-PN) introduces non-interchangeable pharmacological profiles. XN retains the chalcone α,β-unsaturated ketone system that acts as a Michael acceptor for covalent modification of cysteine residues in target proteins such as NF-κB and IKK, a mechanism not shared by the corresponding ring-closed flavanones [1]. Critically, IX and 8-PN are 44- and 45-fold more potent inhibitors of human aldose reductase AKR1B1 than XN, leading to divergent selectivity profiles that can confound experimental interpretation if compounds are used interchangeably [2]. Furthermore, XN is substantially metabolized by gut microbiota and hepatic CYP450 enzymes into 8-PN in vivo, raising concerns about estrogenic off-target effects that are not present when XN is used in estrogen-sensitive models—a liability absent from XN itself when appropriate controls are employed [3].

Quantitative Differential Evidence for Xanthohumol (CAS 569-83-5) Against Closest Analogs


Xanthohumol Demonstrates 3.4- to 3.8-Fold Superior Anti-Proliferative Potency Over Isoxanthohumol in Prostate Cancer Cell Lines

In a direct head-to-head comparison across two human prostate cancer cell lines, xanthohumol (XN) exhibited significantly lower IC₅₀ values than its flavanone isomer isoxanthohumol (IX) and the phytoestrogen 8-prenylnaringenin (8-PN) [1]. XN was the most active compound among all five tested hop prenylflavonoids.

Anti-proliferative activity Prostate cancer Prenylated flavonoids

Xanthohumol Superior to Isoxanthohumol and 8-Prenylnaringenin in Inhibiting IL-12 Production in Macrophages

In a structure-activity relationship study evaluating multiple hop prenylflavonoids in LPS-stimulated macrophages, xanthohumol (XN) demonstrated the strongest inhibitory effect on IL-12 production, outperforming its glucoside conjugate (XNG), isoxanthohumol (IX), 8-prenylnaringenin (8-PN), and a methoxy derivative that showed no activity [1]. The rank-order potency was XN > XNG > IX ≈ 8-PN, establishing that the free hydroxyl chalcone structure is critical for maximal IL-12 suppression.

Anti-inflammatory IL-12 inhibition Immunomodulation

Xanthohumol Exhibits Low-Nanomolar Antiproliferative Activity in Ovarian Cancer Cells with 10-Fold Greater Potency Than in Breast Cancer Cells

When tested across a panel of human cancer cell lines, xanthohumol (XN) demonstrated pronounced cell-type selectivity, with ovarian cancer A-2780 cells showing exceptional sensitivity (IC₅₀ = 0.52 µM at 2 days) compared to MCF-7 breast cancer cells (IC₅₀ = 13.3 µM at 2 days) and HT-29 colon cancer cells (more resistant) [1]. The flavanone isomer IX showed a different selectivity pattern, with IC₅₀ values of 15.3 µM (MCF-7, 2-day) comparable to XN, but lacked the exceptional ovarian cancer potency.

Ovarian cancer Antiproliferative selectivity Cancer cell line panel

Xanthohumol Is a Dual DGAT1/DGAT2 Inhibitor with Equal Potency (IC₅₀ 40 µM), Distinct from Isozyme-Selective Natural DGAT Inhibitors

Among natural DGAT inhibitors, xanthohumol (XN) is distinguished by its balanced dual inhibition of both DGAT1 and DGAT2 isozymes with identical IC₅₀ values of 40 µM [1]. In contrast, amidepsine A (IC₅₀ DGAT1 = 40 µM, DGAT2 = 70 µM), amidepsine D (DGAT1 = 20 µM, DGAT2 = 30 µM), and roselipins all display isozyme selectivity, preferentially inhibiting one DGAT isoform over the other. XN's balanced dual inhibition profile provides a unique pharmacological tool for simultaneously blocking both triacylglycerol synthesis pathways.

DGAT inhibition Triacylglycerol synthesis Metabolic disorders

Micellar Xanthohumol Delivers 5-Fold Higher Systemic Exposure Than Native Xanthohumol in a Randomized Crossover Human Trial

Xanthohumol (XN) suffers from intrinsically poor oral bioavailability due to low aqueous solubility and extensive first-pass glucuronidation. A randomized, double-blind, crossover clinical trial in healthy volunteers demonstrated that administration of 43 mg XN in a micellar formulation produced a 5-fold higher AUC and a more than 20-fold higher Cmax of the major metabolite xanthohumol-7-O-glucuronide compared to native XN [1]. Free (unconjugated) XN represented ≤1% of total plasma xanthohumol species regardless of formulation, confirming that extensive conjugation is the primary bioavailability barrier.

Bioavailability Micellar formulation Pharmacokinetics

Xanthohumol Is a Weaker Inhibitor of Aldose Reductase AKR1B1 (Ki 15.08 µM) Compared to Isoxanthohumol (Ki 0.34 µM), Providing Distinct Selectivity for AKR1B10-Focused Research

In a comparative enzyme inhibition study, xanthohumol (XN), isoxanthohumol (IX), and 8-prenylnaringenin (8-PN) were identified as uncompetitive, tight-binding inhibitors of both AKR1B1 and AKR1B10, but with dramatically different potencies [1]. XN is a notably weak inhibitor of AKR1B1 (Ki = 15.08 µM) compared to IX (Ki = 0.34 µM) and 8-PN (Ki = 0.71 µM)—a 44-fold and 21-fold difference, respectively. Against AKR1B10, XN (Ki = 20.11 µM) is also weaker than IX (Ki = 2.25 µM) and 8-PN (Ki = 1.95 µM). Importantly, none of the three compounds inhibited the related housekeeping enzyme AKR1A1, indicating a degree of selectivity within the AKR superfamily.

Aldo-keto reductase inhibition Selectivity profile Anti-diabetic

Optimal Scientific and Industrial Procurement Scenarios for Xanthohumol (CAS 569-83-5) Based on Quantitative Differentiation


Prostate Cancer Cell Proliferation Studies Requiring Maximal Anti-Proliferative Potency Among Hop Flavonoids

Investigators studying growth inhibition in prostate cancer models (PC-3, DU145) should prioritize XN over IX or 8-PN, as XN achieves IC₅₀ values of 12.3–13.2 µM vs. 45–47 µM for IX—a 3.4- to 3.8-fold potency advantage that translates to lower effective concentrations and reduced solvent-related cytotoxicity in cell-based assays .

In Vivo Preclinical and Translational Studies Requiring Adequate Oral Bioavailability

Procurement of micellar-formulated XN is strongly recommended over native XN powder for any oral dosing study design . The micellar formulation provides 5-fold higher AUC and >20-fold higher Cmax of the primary conjugated metabolite in humans, ensuring that pharmacologically relevant plasma concentrations are achieved. Native XN should be reserved for in vitro studies or parenteral administration routes where solubility can be managed via DMSO or ethanol.

Anti-Inflammatory Research Targeting Th1-Mediated Pathways via IL-12 Suppression

For studies investigating IL-12-driven inflammation (psoriasis, allergic contact dermatitis, Th1 autoimmune models), XN is the preferred compound among the hop prenylflavonoid family, as it demonstrates the strongest IL-12 inhibitory activity in LPS-stimulated macrophages—surpassing its glucoside conjugate XNG, IX, and 8-PN . Substituting IX or 8-PN would compromise assay sensitivity due to their comparatively lower potency.

Investigations of AKR1B10 in Cancer Metabolism Where AKR1B1 Inhibition Is Undesirable

Researchers investigating AKR1B10 as a target in cancer therapy should select XN when AKR1B1-sparing activity is required to avoid confounding effects on glucose metabolism . With a Ki for AKR1B1 of 15.08 µM (44-fold weaker than IX), XN provides a cleaner pharmacological tool for dissecting AKR1B10-specific biology compared to IX or 8-PN, which potently inhibit both isoforms.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
Explore Hub


Quote Request

Request a Quote for Xanthohumol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.